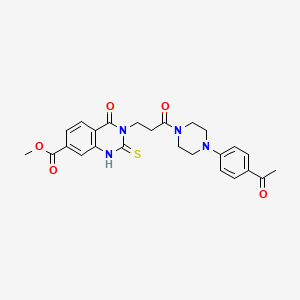

Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.:

Cat. No.: VC15152789

Molecular Formula: C25H26N4O5S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26N4O5S |

|---|---|

| Molecular Weight | 494.6 g/mol |

| IUPAC Name | methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

| Standard InChI | InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35) |

| Standard InChI Key | VOOZWTJZFNOTJD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Introduction

Structural Overview

Chemical Name: Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula: C24H25N5O5S

Molecular Weight: Approximately 495.56 g/mol

This compound belongs to the quinazoline derivative family and features:

-

A quinazoline core with keto and thioxo functional groups.

-

A piperazine ring substituted with a 4-acetylphenyl group.

-

A methyl ester functional group at the 7th position.

Synthesis Pathways

The synthesis of similar quinazoline derivatives often involves:

-

Formation of the Quinazoline Core: This is typically achieved by cyclization of anthranilic acid derivatives with thiourea in the presence of an acid catalyst.

-

Substitution on the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

-

Esterification: The carboxylic acid group on the quinazoline scaffold can be esterified using methanol and an acid catalyst to yield the methyl ester derivative.

For this specific compound, detailed synthetic steps would require experimental protocols involving selective functionalization at each stage to introduce the acetylphenyl-piperazine and thioxo groups.

Biological Activity and Applications

Quinazoline derivatives are widely studied for their pharmacological properties. While specific data for this compound is limited, structurally related molecules exhibit:

-

Anticancer Properties:

-

Antimicrobial Activity:

-

Potential as Enzyme Inhibitors:

-

The presence of keto and thioxo groups suggests potential for enzyme binding via hydrogen bonding or covalent interactions.

-

Spectroscopic Characterization

For compounds of this nature, characterization typically involves:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to aromatic, aliphatic, and functional group protons.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups such as carbonyl (C=O), thioxo (C=S), and ester (C-O).

Example Data for Related Compounds:

| Technique | Observed Peaks/Signals |

|---|---|

| NMR (¹H) | Signals for aromatic protons (~7 ppm), aliphatic protons (~2–4 ppm). |

| IR | Strong absorption at ~1700 cm⁻¹ (C=O), ~1200 cm⁻¹ (C=S). |

| MS | Molecular ion peak at ~495 m/z confirming molecular weight. |

Potential Limitations and Future Research

-

Toxicity Studies:

-

Comprehensive in vitro and in vivo studies are needed to evaluate cytotoxicity against normal cells.

-

-

Structure-Activity Relationship (SAR):

-

Modifications to the acetylphenyl or piperazine groups could optimize potency and selectivity.

-

-

Drug Delivery Challenges:

-

Solubility and stability under physiological conditions need assessment for clinical applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume